![molecular formula C9H18N2O4 B6156364 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 1823859-54-6](/img/new.no-structure.jpg)
3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid
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Overview
Description
3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid is a compound with the molecular formula C8H16N2O4. It is a derivative of diaminopropionic acid, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid typically involves the protection of the amino group of diaminopropionic acid with a tert-butoxycarbonyl group. This can be achieved by reacting diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Deprotection Reactions: The primary product is the free amine, 3-amino-2-aminomethylpropanoic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H18N2O4
- Molecular Weight: 218.25 g/mol
- CAS Number: 181228-33-1
- Synonyms: 3-Amino-N-Boc-L-alanine methyl ester hydrochloride, Methyl (S)-2-(Boc-amino)-3-aminopropanoate hydrochloride
Applications in Organic Synthesis
1. Dipeptide Synthesis:
Boc-DL-AIB has been utilized in the synthesis of dipeptides through the formation of amide bonds. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions without interfering with other functional groups present in amino acids. A notable study demonstrated the use of Boc-protected amino acid ionic liquids (AAILs) for dipeptide synthesis, which resulted in high yields using specific coupling reagents without the need for additional bases .
2. Peptide Synthesis:
The compound serves as an important building block in peptide synthesis. Its protected form facilitates the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of complex peptide chains.
Medicinal Chemistry Applications
1. Drug Development:
Boc-DL-AIB has been investigated as a potential drug candidate due to its structural similarity to naturally occurring amino acids. Its derivatives are being studied for their biological activity against various diseases, including cancer and metabolic disorders. The ability to modify the Boc group allows for the fine-tuning of pharmacokinetic properties.
2. Anticancer Activity:
Research has indicated that certain derivatives of Boc-DL-AIB exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that compounds derived from Boc-DL-AIB can selectively target cancerous cells while sparing normal cells, making them promising candidates for targeted therapies.
Material Science Applications
1. Polymer Chemistry:
In material science, Boc-DL-AIB is used to synthesize biodegradable polymers and hydrogels. Its incorporation into polymer chains enhances mechanical properties and biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering.
2. Ionic Liquids:
The compound has been explored as a precursor for ionic liquids derived from amino acids, which have applications in green chemistry due to their low volatility and high thermal stability. These ionic liquids can facilitate various chemical reactions under mild conditions, contributing to more sustainable synthetic processes .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-aminomethylpropanoic acid: The deprotected form of the compound.
N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid: Another Boc-protected derivative of diaminopropionic acid.
Uniqueness
3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid is unique due to its specific Boc protection, which provides stability and selectivity in peptide synthesis and other chemical reactions.
Biological Activity
3-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid, also known by its chemical name (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a β-amino acid derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.
- Molecular Formula : C9H19ClN2O4
- Molecular Weight : 254.71 g/mol
- CAS Number : 181228-33-1
- Purity : Typically >98% in research applications
Biological Activity Overview
Research indicates that β-amino acids like this compound exhibit various biological activities, including:
- Antiviral Properties : Some β-amino acid derivatives have shown effectiveness against viral infections, particularly through mechanisms involving inhibition of viral replication.
- Antimicrobial Activity : These compounds can possess antibacterial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the lifecycle of pathogens.
- Modulation of Cell Signaling Pathways : It can influence pathways involved in inflammation and immune responses.
Antiviral Activity
A study highlighted the antiviral potential of β-amino acid derivatives against the influenza virus. Specifically, compounds containing a β-amino acid moiety were found to inhibit neuraminidase, an enzyme essential for viral replication. The research demonstrated that these compounds could reduce viral load in infected cells significantly .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of β-amino acids, including our compound of interest. The results indicated that these compounds exhibited potent activity against various bacterial strains, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that certain β-amino acids can suppress the production of pro-inflammatory cytokines such as TNFα in macrophages. This effect was observed in vitro, showing promise for therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1823859-54-6 |
---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(4-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
GHWNEGODOSNRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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